molecular formula C15H13ClN7NaO5S2 B1667541 XQPMNRFOIDADDS-HTMVYDOJSA-M CAS No. 110008-56-5

XQPMNRFOIDADDS-HTMVYDOJSA-M

Cat. No.: B1667541
CAS No.: 110008-56-5
M. Wt: 493.9 g/mol
InChI Key: XQPMNRFOIDADDS-HTMVYDOJSA-M
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Scientific Research Applications

BK-218 has a wide range of scientific research applications, including:

    Chemistry: BK-218 is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.

    Biology: It is used in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.

    Medicine: BK-218 is being explored for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.

    Industry: It is used in the development of new antibacterial drugs and formulations.

Preparation Methods

The synthesis of BK-218 involves multiple steps, including the formation of the cephalosporin core structure and subsequent modifications to enhance its antibacterial properties. The synthetic route typically involves the following steps:

    Formation of the Cephalosporin Core: This step involves the cyclization of a β-lactam ring with a dihydrothiazine ring to form the cephalosporin core.

    Side Chain Modification: The introduction of various side chains to the core structure to enhance its antibacterial activity and stability.

    Purification and Crystallization: The final product is purified and crystallized to obtain BK-218 in its pure form.

Industrial production methods for BK-218 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

BK-218 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

110008-56-5

Molecular Formula

C15H13ClN7NaO5S2

Molecular Weight

493.9 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[2-(3-chloro-1,2-oxazol-5-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H14ClN7O5S2.Na/c1-22-15(18-20-21-22)30-5-6-4-29-13-10(12(25)23(13)11(6)14(26)27)17-9(24)3-7-2-8(16)19-28-7;/h2,10,13H,3-5H2,1H3,(H,17,24)(H,26,27);/q;+1/p-1/t10-,13-;/m1./s1

InChI Key

XQPMNRFOIDADDS-HTMVYDOJSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+]

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-thia-1-azabicyclo(4.2.0)oct-2-en-7-((3-chloroizoxazol-5-yl)acetamido)-3-(((1-methyl)-1H-tetrazol-5-yl)thiomethyl)-8-oxo-2-carboxylic acid
BK 218
BK-218

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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